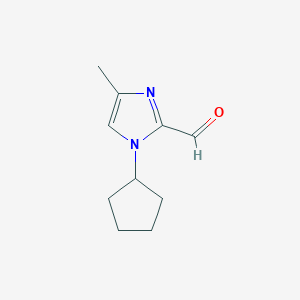

1-cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde

Description

1-Cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde (CAS: 21352-99-8) is a substituted imidazole derivative featuring a cyclopentyl group at the 1-position, a methyl group at the 4-position, and a carbaldehyde functional group at the 2-position of the imidazole ring. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The compound has been utilized in research settings as a precursor for synthesizing heterocyclic frameworks, though it is currently listed as a discontinued product by suppliers such as CymitQuimica .

Properties

IUPAC Name |

1-cyclopentyl-4-methylimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-6-12(10(7-13)11-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWVNGSMLMLKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C=O)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopentyl-substituted amine and a methyl-substituted nitrile, the imidazole ring can be formed through a series of condensation reactions.

-

Cyclization of Amido-Nitriles: : This method involves the reaction of cyclopentylamine with 4-methyl-2-nitrobenzaldehyde, followed by reduction and cyclization to form the imidazole ring. The reaction conditions typically include the use of a reducing agent such as sodium borohydride and a catalyst like nickel .

-

Dehydrative Cyclization: : Another approach involves the dehydrative cyclization of a cyclopentyl-substituted amide with a methyl-substituted aldehyde under acidic conditions. This method often employs sulfuric acid or phosphoric acid as the dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effect of the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 1-Cyclopentyl-4-methyl-1H-imidazole-2-carboxylic acid.

Reduction: 1-Cyclopentyl-4-methyl-1H-imidazole-2-methanol.

Substitution: Various substituted imidazoles depending on the electrophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 1-cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde. For instance, derivatives have shown efficacy against various cancer cell lines, including triple-negative breast cancer (TNBC).

- Case Study:

A study demonstrated that a derivative of this compound significantly reduced cell viability in MDA-MB-231 cells by 55% at a concentration of 10 μM over three days. In vivo studies further confirmed its antitumor effects in xenograft models, indicating its potential as a therapeutic agent for aggressive cancers .

GABA Receptor Modulation

Another significant application is in the modulation of GABA_A receptors. Compounds similar to this compound have been identified as ligands that can influence GABA_A receptor activity, which is crucial for neurotransmission and has implications in treating anxiety and epilepsy.

- Case Study:

Patents have documented substituted imidazole derivatives that bind to GABA_A receptors, suggesting their utility in developing anxiolytic or anticonvulsant medications .

Material Science Applications

The compound's unique chemical structure also makes it suitable for applications in material sciences, particularly in synthesizing advanced materials with specific electronic properties.

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis, contributing to the development of new polymers with enhanced mechanical and thermal properties.

- Data Table: Polymer Properties Comparison

| Polymer Type | Composition | Thermal Stability | Mechanical Strength |

|---|---|---|---|

| Imidazole-based | 1-Cyclopentyl-4-methyl derivatives | High | Moderate |

| Standard Polymers | Conventional polymers (e.g., polyethylene) | Low | High |

Pharmaceutical Development

The compound's ability to interact with biological targets makes it a candidate for drug development. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and analgesic effects.

Clinical Trials

Ongoing clinical trials are investigating the safety and efficacy of formulations containing this compound for various indications, including chronic pain management and inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde can be contextualized by comparing it to other imidazole carbaldehyde derivatives. Below is a detailed analysis of key analogs:

Structural Analogues and Substituent Effects

Table 1: Comparison of Imidazole Carbaldehyde Derivatives

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Status |

|---|---|---|---|---|

| This compound | 21352-99-8 | Cyclopentyl (1), Methyl (4), CHO (2) | 192.26 | Discontinued |

| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | 60367-52-4 | Phenyl (2), Chloro (5), CHO (4) | 206.65 | Available |

| 1,2-Dimethyl-5-nitro-1H-imidazole derivatives | - | Methyl (1,2), Nitro (5), variable (4) | ~200–250 (varies) | Research use |

Key Observations:

Substituent Bulk and Electronic Effects :

- The cyclopentyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or phenyl in analogs. This may hinder reactivity in nucleophilic addition reactions at the carbaldehyde group .

- Electron-donating groups (e.g., methyl at position 4) contrast with electron-withdrawing groups (e.g., nitro in derivatives or chloro in 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde), which influence the electrophilicity of the carbaldehyde moiety. For example, nitro groups enhance electrophilicity, facilitating condensation reactions, while methyl groups may reduce reactivity .

Positional Isomerism: The carbaldehyde group at position 2 in the target compound versus position 4 in 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde alters electronic distribution.

Biological Activity

1-Cyclopentyl-4-methyl-1H-imidazole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure is pivotal in determining its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against a range of pathogens.

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate | |

| This compound | Escherichia coli | High |

Anticancer Activity

The compound's potential as an anticancer agent has been explored, particularly regarding its ability to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. PARP inhibitors are known for their role in the treatment of cancers with BRCA mutations.

Case Study:

In a study focused on imidazole derivatives, this compound demonstrated promising inhibition of PARP activity, with an IC50 value indicating effective cytotoxicity against BRCA-mutant cancer cells. This highlights its potential as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins.

Enzyme Inhibition

The compound acts primarily through the inhibition of key enzymes involved in cellular processes. For instance, it may form covalent bonds with active site residues of target enzymes, leading to decreased enzyme activity and modulation of metabolic pathways .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial and anticancer activities. Other reported applications include:

- Anti-inflammatory Effects: Some studies suggest that imidazole derivatives can modulate inflammatory pathways, providing relief in conditions like arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.